HMR-1556 is a synthetic chromanol derivative developed as a potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs). [] This current plays a crucial role in the repolarization phase of the cardiac action potential, particularly during periods of high heart rate or stress. [, , ] As a selective tool, HMR-1556 allows researchers to investigate the physiological and pathological roles of IKs in cardiac function and explore its potential as a target for novel antiarrhythmic therapies. []
Molecular Structure Analysis
While the provided literature does not present a detailed molecular structure analysis of HMR-1556, it mentions that it is a chromanol derivative. [] This suggests the presence of a chroman ring system within its molecular structure. Further investigation into its structural features, including specific functional groups and their spatial arrangements, would require consulting additional chemical databases and publications.
Mechanism of Action
HMR-1556 exerts its effects by selectively inhibiting IKs channels in cardiac myocytes. [, , ] These channels, composed of KCNQ1 and KCNE1 subunits, are responsible for the slow outward potassium current during the repolarization phase of the cardiac action potential. [, , ] By binding to and blocking these channels, HMR-1556 reduces the outward potassium current, thereby prolonging the action potential duration and influencing cardiac repolarization. [, , , , ]
Applications
Determine the contribution of IKs to repolarization in different species: Researchers have employed HMR-1556 to compare and contrast the role of IKs in various animal models, including dogs, rabbits, guinea pigs, and zebrafish, to gain insights into species-specific differences in cardiac electrophysiology. [, , , , , , , ]
Investigate the impact of IKs blockade on action potential duration and arrhythmogenesis: Studies have utilized HMR-1556 to understand how blocking IKs affects the duration of the cardiac action potential and whether it contributes to the development of potentially fatal arrhythmias like Torsades de Pointes. [, , , , , , , , , ]
Study the interplay between IKs and other cardiac ion channels: Researchers have used HMR-1556 to explore how IKs interacts with other crucial cardiac ion channels, such as IKr, IK1, and Ito, to maintain a balanced cardiac rhythm. [, , , , , ]
Creating models of Long QT Syndrome: Researchers have used HMR-1556 to induce a temporary state resembling Long QT Syndrome, a condition characterized by prolonged QT intervals on electrocardiograms and an increased risk of dangerous heart rhythms. This model allows for studying the underlying mechanisms of the disease and testing potential treatments. [, , ]
Evaluating proarrhythmic potential of drugs: HMR-1556 has been employed in preclinical drug development to assess whether new pharmaceutical compounds might increase the risk of heart rhythm abnormalities, particularly in individuals with compromised cardiac repolarization reserve. [, , , , , , ]
Exploring therapeutic potential for atrial fibrillation: Due to its selective action on atrial potassium currents, HMR-1556 has been investigated as a potential therapeutic strategy for treating atrial fibrillation, a common heart rhythm disorder. [, ]
Studying IKs in Non-Cardiac Tissues:
Pancreatic acinar cells: Studies have explored the potential involvement of KCNQ1 channels in regulating enzyme and fluid secretion from pancreatic cells, using HMR-1556 to probe its function in this context. [, ]
Future Directions
Further characterizing the molecular mechanisms of HMR-1556's interaction with IKs channels: Investigating the precise binding site, binding affinity, and potential allosteric modulation of HMR-1556 on IKs channels could provide valuable insights for developing more potent and selective IKs inhibitors. [, ]
Exploring the therapeutic potential of HMR-1556 in treating specific cardiac arrhythmias: While preliminary studies suggest a potential role for HMR-1556 in managing atrial fibrillation, further research is needed to determine its efficacy and safety in clinical settings. [, ]
Investigating the role of IKs in other organ systems: While HMR-1556 has primarily been used in cardiac research, its application in studying KCNQ1 channels in other tissues, such as the pancreas and smooth muscle, could unveil novel physiological roles for these channels and potentially lead to new therapeutic avenues for various diseases. [, ]
Developing novel IKs inhibitors with improved selectivity and pharmacological properties: HMR-1556, as a first-generation IKs blocker, provides a valuable template for developing next-generation inhibitors with enhanced specificity, improved pharmacokinetic profiles, and reduced off-target effects. [, ]
Related Compounds
L-735,821
Compound Description: L-735,821 is another selective inhibitor of the slow delayed rectifier potassium current (IKs) [, ].
Relevance: Similar to HMR-1556, L-735,821 effectively blocks IKs channels and is used in research to investigate the role of IKs in cardiac repolarization []. Both compounds are valuable tools for studying IKs function.
Dofetilide
Compound Description: Dofetilide is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) [, ].
Relevance: Dofetilide is frequently used in conjunction with HMR-1556 in research to investigate the combined effects of IKr and IKs block on cardiac repolarization and arrhythmia development [, , , , , , , ]. This combined inhibition is often employed to mimic conditions of reduced repolarization reserve in the heart.
E-4031
Compound Description: E-4031 is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr) [].
Relevance: Similar to dofetilide, E-4031 is often used in combination with HMR-1556 to study the impact of simultaneously blocking IKr and IKs on cardiac repolarization [, , ]. This approach helps researchers understand the interplay between these currents in maintaining normal heart rhythm.
Barium Chloride (BaCl2)
Compound Description: Barium chloride is an inorganic compound that acts as a non-selective blocker of inward rectifier potassium currents (IK1) [, ].
Relevance: While not structurally related to HMR-1556, BaCl2 is used in research alongside HMR-1556 and other potassium channel blockers to investigate the combined effects of inhibiting multiple potassium currents on cardiac electrophysiology [, ]. This combined approach helps researchers understand the complex interplay of different potassium currents in cardiac function.
4-Aminopyridine (4AP)
Compound Description: 4-Aminopyridine is a potassium channel blocker with a primary effect on the transient outward potassium current (Ito) [, ].
Relevance: While 4-Aminopyridine primarily targets Ito, its use in research often involves studying its effects in conjunction with HMR-1556 and other potassium channel blockers [, ]. This allows researchers to investigate how inhibition of multiple potassium currents, including IKs, contributes to altered cardiac electrophysiology.
R-L3
Compound Description: R-L3 is a compound known to activate IKs currents in mammalian models [].
Relevance: R-L3 is relevant to HMR-1556 because it highlights the complex and sometimes contrasting effects of compounds across different species. While R-L3 typically activates IKs in mammalian models, it surprisingly inhibits zebrafish IKs, contrasting with HMR-1556's consistent inhibitory effect [].
Compound Description: Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) [, ]. In the context of cardiac electrophysiology, mefenamic acid has been identified as an IKs activator [].
Relevance: Mefenamic acid serves as a point of comparison to HMR-1556. While HMR-1556 consistently inhibits IKs across species like zebrafish and mammals, mefenamic acid exhibits species-dependent effects on IKs, activating it in mammals but inhibiting it in zebrafish [, ]. This underscores the importance of considering species-specific differences when investigating drug effects on ion channels.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GNF-1331 is a Potent, Selective, and Orally Bioavailable Porcupine Inhibitor (IC50 = 12 nM). Blockade of aberrant Wnt signaling is an attractive therapeutic approach in multiple cancers. Wnt signaling is tightly controlled during cellular proliferation, differentiation, and embryonic morphogenesis. Aberrant activation of this pathway plays a critical role in a variety of cancers, such as cutaneous squamous cell carcinoma (SCC), breast cancer, and colorectal cancer.
HBF-0259 is a novel inhibitors of hepatitis B virus surface antigen (HBsAg) secretion. HBF-0259 was identified to inhibit HBsAg with an EC50 of 11.3 μM and a CC50 value of >50 μM in HepG2.2.15 cells. HBF-0259 had a 50% effective concentration of approximately 1.5 microM in a secondary, HBV-expressing cell line, with a concentration that exhibited 50% cytotoxicity of >50 microM. The equilibrium concentration of HBF-0259 in aqueous solution at physiological pH was 15 to 16 microM; the selective index was thus >9.